4-(2-Phenylethenyl)morpholine

Antibacterial Gram-positive Drug Discovery

Unpredictable reactivity of generic N-alkyl morpholines impedes reproducible synthesis. This trans-enamine offers a defined nucleophilicity (N=11.66) for rational reactivity. * Constructs oxygen heterocycles (2-morpholinoisoflav-3-enes, 3-phenylcoumarins) with predictable kinetics. * Antibacterial IC50 of 3.19 µM vs E. faecalis CECT 481 enables SAR-based hit-to-lead for Gram-positive infections. * Core scaffold for opiate antagonist design (GB2135671), distinct from dopamine-releasing 2-phenylmorpholines. Supplied with ≥98% purity (HPLC); ready for immediate global shipment.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 36838-59-2
Cat. No. B8607299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenylethenyl)morpholine
CAS36838-59-2
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1COCCN1C=CC2=CC=CC=C2
InChIInChI=1S/C12H15NO/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-7H,8-11H2
InChIKeyXWLLGMTXHZNRDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Phenylethenyl)morpholine Unique Reactivity Overview


4-(2-Phenylethenyl)morpholine (CAS 36838-59-2), also known as (E)-4-styrylmorpholine or N-styrylmorpholine, is a C12H15NO morpholine enamine featuring a trans-styryl substituent on the nitrogen atom. Its chemical identity is defined by an exact mass of 189.11545 g/mol and a topological polar surface area of 12.5 Ų, which informs its solubility and membrane permeability properties [1]. The compound serves as a versatile intermediate and building block in organic synthesis, with documented applications in the development of bioactive molecules, including those with analgesic and opiate antagonist properties [2]. Its well-defined stereochemistry and functional group positioning enable precise synthetic transformations, making it a key research reagent for academic and industrial laboratories.

Enamine building block for heterocycle synthesis workflows
Antimicrobial screening research context
Stereochemically defined trans-styryl substituent for controlled reactivity

4-(2-Phenylethenyl)morpholine vs. Generic Morpholine Analogs


Direct substitution of 4-(2-phenylethenyl)morpholine with generic N-substituted morpholines or simple phenylmorpholine analogs is scientifically inadvisable due to profound differences in reactivity and biological profile. The compound's enamine structure imparts a specific nucleophilicity parameter (N=11.66, sN=0.83 in MeCN), enabling controlled reactivity in electrophilic reactions that is not shared by saturated N-alkyl or N-phenyl derivatives [1]. Furthermore, comparative antibacterial data demonstrate that 4-(2-phenylethenyl)morpholine exhibits activity against E. faecalis with an IC50 of 3.19 µM, whereas 4-(phenylsulfonyl)morpholine shows no direct antimicrobial activity (MIC >512 µg/mL) [2][3]. These quantitative differences in both chemical and biological performance underscore the necessity of precise compound selection for reproducible research outcomes.

Target compound 4-(2-Phenylethenyl)morpholine Enamine structure with reported nucleophilicity and antimicrobial screening context
Substitute risk Saturated N-alkyl morpholines Lack conjugated enamine system; reactivity profile may not transfer for electrophilic transformations
Substitute risk 4-(Phenylsulfonyl)morpholine Antimicrobial screening context reported as inactive; different pharmacological profile expected
Substitute risk Generic phenylmorpholines Distinct pharmacological activity context; may shift pathway-response interpretation

4-(2-Phenylethenyl)morpholine Head-to-Head Comparison Data


Antibacterial Activity against E. faecalis

In a direct head-to-head comparison using standardized microdilution assays, 4-(2-phenylethenyl)morpholine demonstrates quantifiable antibacterial activity against Enterococcus faecalis (CECT 481), whereas the closely related 4-(phenylsulfonyl)morpholine analog is completely inactive. The target compound exhibits an IC50 of 3.19 µM after 18-hour incubation, establishing a clear differentiation in antimicrobial efficacy [1]. In stark contrast, 4-(phenylsulfonyl)morpholine shows no inhibitory activity against any tested strain with an MIC exceeding 512 µg/mL [2]. This order-of-magnitude difference highlights the critical role of the styryl substituent in conferring biological activity.

Antibacterial Activity
Reported
IC50 3.19 µM vs MIC >512 µg/mL (inactive)
Supports antimicrobial screening context
E. faecalis CECT 481; 18-h microdilution assay
Antibacterial Gram-positive Drug Discovery

C-Nucleophile Reactivity Parameter

The nucleophilic reactivity of (E)-4-styrylmorpholine has been precisely quantified using Mayr's linear free energy relationship, yielding a nucleophilicity parameter N of 11.66 and a nucleophile-specific slope parameter sN of 0.83 in acetonitrile [1]. This places it within the reactivity class of enamines and enamides. For context, morpholine-based enamines generally exhibit lower reactivity compared to pyrrolidine enamines due to oxygen-induced pyramidalization of nitrogen and increased ionization potential [2]. This quantitative reactivity map enables researchers to rationally select (E)-4-styrylmorpholine for reactions requiring moderate, controllable nucleophilicity, avoiding the excessive reactivity of pyrrolidine analogs that can lead to side reactions.

Nucleophilicity (N)
Reported
N = 11.66, sN = 0.83
Defines reactivity window for reaction design
MeCN; Mayr reference electrophile series
Organic Synthesis Enamine Chemistry Reactivity Parameters

Heterocycle Construction via Enamine Chemistry

N-styrylmorpholine serves as a versatile enamine precursor in the synthesis of heterocyclic scaffolds. Specifically, its condensation with salicylaldehyde or 3-methoxysalicylaldehyde yields 2-morpholinoisoflav-3-ene derivatives, key intermediates in the preparation of isoflavan-related compounds and 3-phenylcoumarins upon oxidation [1]. This reactivity is distinct from that of saturated N-alkyl morpholines, which lack the conjugated enamine system necessary for these cyclocondensation reactions. The reported synthetic yield for the preparation of 4-(2-phenylethenyl)morpholine via reduction of 4-(2-phenylacetyl)morpholine is 63%, providing a benchmark for laboratory-scale synthesis .

Synthetic Applicability
Method context
Condensation with salicylaldehydes yields morpholinoisoflav-3-enes
Supports enamine-based heterocycle synthesis
63% synthetic yield reported for precursor reduction
Heterocyclic Chemistry Enamine Synthesis Isoflavonoids

Analgesic Activity Patent Claims

Patent GB2135671 (John Wyeth & Brother Limited, 1984) explicitly claims that morpholine derivatives containing the styryl substituent possess analgesic and/or opiate antagonistic activity [1]. While this patent covers a broader class of compounds, it establishes the 4-styrylmorpholine scaffold as a privileged structure for targeting opioid receptors. This differentiates it from non-styryl morpholine derivatives such as 4-phenylmorpholine, which are primarily associated with antimicrobial and CNS stimulant activities but not with specific opioid receptor modulation [2].

Patent-Disclosed Activity
Class-level
Analgesic / opiate antagonist activity claimed (GB2135671)
Patent-disclosed receptor-modulation context
Class-level patent disclosure; models not detailed
Analgesic Opioid Antagonist Drug Design

4-(2-Phenylethenyl)morpholine Research and Industrial Applications


Hit-to-Lead Optimization for Gram-Positive Pathogens

Leverage the quantified antibacterial activity of 4-(2-phenylethenyl)morpholine (IC50 = 3.19 µM against E. faecalis CECT 481) as a starting point for structure-activity relationship (SAR) studies [1]. This compound is specifically suitable for hit-to-lead campaigns targeting Gram-positive infections, whereas the inactive comparator 4-(phenylsulfonyl)morpholine serves as a negative control. Use the styryl scaffold to design derivatives with improved potency and selectivity.

Heterocyclic Library Synthesis via Enamine Chemistry

Utilize N-styrylmorpholine as a reactive enamine building block for the efficient construction of oxygen-containing heterocycles, including 2-morpholinoisoflav-3-enes and 3-phenylcoumarins [2]. Its specific N parameter (11.66) in acetonitrile guides the selection of appropriate electrophilic partners to achieve predictable reaction outcomes, differentiating it from less reactive N-alkyl or N-aryl morpholines [3].

Analgesic Lead Development Targeting Opioid Receptors

Employ 4-(2-phenylethenyl)morpholine as a core scaffold for the design of novel analgesics or opiate antagonists, as disclosed in patent GB2135671 [4]. This application is distinct from the use of 2-phenylmorpholine derivatives, which are primarily pursued as psychostimulants due to their norepinephrine-dopamine releasing activity.

Application
Selection Property
Validation Focus
Gram-positive antimicrobial screening studies
Enamine-based reactivity and screening context
MIC and SAR endpoint review
Heterocycle library synthesis
Defined nucleophilicity and enamine reactivity
Electrophilic partner compatibility
Opioid receptor pathway research
Patent-disclosed scaffold context
Receptor-modulation endpoint interpretation
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